molecular formula C8H10N2O3 B12831068 Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate

Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B12831068
M. Wt: 182.18 g/mol
InChI Key: CUSFCCMZWHIINS-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can include inhibition of oxidative stress pathways or modulation of inflammatory responses .

Comparison with Similar Compounds

  • Methyl 5-acetyl-1H-pyrazole-3-carboxylate
  • Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid

Uniqueness: Methyl 3-acetyl-1-methyl-1h-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-acetyl-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-5(11)6-4-7(8(12)13-3)10(2)9-6/h4H,1-3H3

InChI Key

CUSFCCMZWHIINS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=C1)C(=O)OC)C

Origin of Product

United States

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